N-((2-methylquinolin-4-yl)methyl)acetamide
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Overview
Description
N-((2-methylquinolin-4-yl)methyl)acetamide: is a chemical compound with the molecular formula C13H14N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methylquinolin-4-yl)methyl)acetamide typically involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-((2-methylquinolin-4-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((2-methylquinolin-4-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine
In medicine, this compound is investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-((2-methylquinolin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-methylquinolin-6-yl)acetamide
- N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide
- (E)-N′-((2-(4-methoxyphenoxy)-6-methylquinolin-3-yl)methylene)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide
Uniqueness
N-((2-methylquinolin-4-yl)methyl)acetamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
42182-60-5 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(8-14-10(2)16)12-5-3-4-6-13(12)15-9/h3-7H,8H2,1-2H3,(H,14,16) |
InChI Key |
KNVUEJAVRSOBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C |
Origin of Product |
United States |
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